Difluoroacetonitrile

Process Chemistry Industrial Synthesis Fluorination

Difluoroacetonitrile (CAS 359-12-6), also known as 2,2-difluoroacetonitrile (C₂HF₂N, MW 77.03), is a volatile, low-boiling fluorinated nitrile that exists as a gas at ambient temperature. It is primarily utilized as a versatile production intermediate in the agrochemical and pharmaceutical sectors.

Molecular Formula C2HF2N
Molecular Weight 77.03 g/mol
CAS No. 359-12-6
Cat. No. B1347018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroacetonitrile
CAS359-12-6
Molecular FormulaC2HF2N
Molecular Weight77.03 g/mol
Structural Identifiers
SMILESC(#N)C(F)F
InChIInChI=1S/C2HF2N/c3-2(4)1-5/h2H
InChIKeyDQFXLCKTFSDWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoroacetonitrile (CAS 359-12-6): A Strategic Fluorinated Building Block for Agrochemical and Pharmaceutical Intermediates


Difluoroacetonitrile (CAS 359-12-6), also known as 2,2-difluoroacetonitrile (C₂HF₂N, MW 77.03), is a volatile, low-boiling fluorinated nitrile that exists as a gas at ambient temperature . It is primarily utilized as a versatile production intermediate in the agrochemical and pharmaceutical sectors [1][2]. This compound serves as a direct precursor for the synthesis of difluoroacetic acid and its derivatives (salts, esters, amides) [3], as well as 2,2-difluoroethylamine, a critical intermediate for various active ingredients [4]. Its dense, liquid nature facilitates handling and storage compared to related gaseous fluoronitriles.

Why Generic Fluoroacetonitrile Substitution Fails: The Critical Role of Difluoroacetonitrile's Distinct Reactivity


Generic substitution among fluoroacetonitriles is not feasible due to fundamental differences in chemical behavior that directly impact downstream synthesis and product purity. The catalytic hydrogenation of trifluoroacetonitrile (CF₃CN) to produce trifluoroethylamine is a known process; however, applying identical conditions to difluoroacetonitrile (CHF₂CN) fails catastrophically, yielding only traces of the desired 2,2-difluoroethylamine alongside a complex mixture of highly alkylated byproducts [1]. This stark divergence in reduction behavior demonstrates that the presence of a hydrogen atom versus a third fluorine atom drastically alters the nitrile's reactivity profile, precluding the simple interchange of these reagents. Furthermore, difluoroacetonitrile's specific electronic and steric properties, as reflected in its molecular structure and dipole moment, directly influence its performance in reactions like reductive eliminations with palladium complexes [2][3]. Using a substitute with different electron-withdrawing or steric characteristics would lead to unpredictable reaction kinetics, altered selectivity, or complete reaction failure, making difluoroacetonitrile a non-substitutable reagent in established industrial and research protocols.

Quantitative Differentiation Guide: Why Difluoroacetonitrile Outperforms Analogs in Key Applications


High-Yield Industrial Synthesis from Commodity Raw Material

Difluoroacetonitrile can be synthesized in high yield directly from the widely available and inexpensive commodity chemical chlorodifluoromethane (R22), offering a significant cost and scalability advantage. A patent process achieves an 88% yield via distillation from the reaction mixture [1]. In contrast, the synthesis of its analog, trifluoroacetonitrile, often relies on expensive and hazardous reagents like stoichiometric trifluoroacetic anhydride or unselective high-temperature processes that produce complex mixtures [2][3].

Process Chemistry Industrial Synthesis Fluorination

Differential Reactivity in Catalytic Hydrogenation for Amine Synthesis

A direct head-to-head comparison in the patent literature reveals a stark difference in catalytic hydrogenation behavior. While trifluoroacetonitrile (CF₃CN) can be hydrogenated using PtO₂ to yield trifluoroethylamine, applying the identical conditions to difluoroacetonitrile (CHF₂CN) results in the formation of only 'traces' of the desired 2,2-difluoroethylamine, with the reaction instead producing a 'multitude of more highly alkylated reaction products' [1][2]. This necessitated the development of a novel, tailored hydrogenation process specifically for difluoroacetonitrile to achieve selectivity.

Catalytic Hydrogenation Reduction Amine Synthesis

Defined Molecular Electrostatics via Precise Electric Dipole Moment

High-resolution microwave spectroscopy has precisely determined the electric dipole moment of difluoroacetonitrile [1]. This quantitative physical property defines its electrostatic interactions and is a crucial parameter for computational modeling, predicting solubility, and understanding reactivity in polar reaction environments. This level of detailed molecular characterization is essential for rational design and is not available for all similar volatile fluoronitriles.

Computational Chemistry Physical Organic Chemistry Molecular Modeling

Facile Handling and Storage Due to Liquid Physical State

At ambient temperature, difluoroacetonitrile is a dense liquid with a boiling point of approximately 23°C . This is a critical practical differentiator from its analog, trifluoroacetonitrile (CF₃CN), which has a significantly lower boiling point (-64°C) and exists as a gas at room temperature [1]. The liquid state of difluoroacetonitrile simplifies storage, handling, and precise metering in laboratory and small-scale pilot plant settings without the need for specialized gas handling equipment.

Laboratory Operations Chemical Logistics Process Safety

Where Difluoroacetonitrile Delivers Quantifiable Value: Key Application Scenarios


Scalable Synthesis of 2,2-Difluoroethylamine, a Key Agrochemical Intermediate

Procurement and process development teams focused on the production of 2,2-difluoroethylamine—a critical building block for active agrochemical ingredients—should prioritize difluoroacetonitrile. This compound is the direct and most atom-economical precursor. Its use is mandated by the fact that alternative synthetic routes (e.g., reduction of difluoroacetamide) are low-yielding and involve hazardous reagents like diborane or sodium borohydride/BF₃, making them unsuitable for industrial scale-up . Furthermore, as established in Section 3, the hydrogenation of its analog, trifluoroacetonitrile, fails to produce the desired primary amine selectively , confirming difluoroacetonitrile as the sole viable, scalable entry point for this specific transformation.

Cost-Effective Manufacture of Difluoroacetic Acid and Its Derivatives

For processes requiring difluoroacetic acid or its esters and amides, procuring difluoroacetonitrile provides a strategic cost advantage. Patents explicitly claim its use as a direct intermediate for manufacturing these derivatives . The economic benefit stems from the efficient, high-yield (88%) synthesis of difluoroacetonitrile itself from the inexpensive, large-scale commodity chlorodifluoromethane (R22) [7]. This route avoids the use of more expensive or hazardous starting materials required for alternative syntheses of these valuable fluorinated building blocks, directly impacting the overall process economics.

Fundamental Research Requiring Well-Defined Fluorinated Building Blocks

Academic and industrial research laboratories investigating novel fluorinated scaffolds, reaction mechanisms, or computational models should source difluoroacetonitrile when a precisely characterized -CHF₂ building block is required. Its liquid state facilitates easy handling and accurate dispensing in a typical lab setting , in contrast to gaseous alternatives like trifluoroacetonitrile. Furthermore, the availability of high-precision physical data, such as its electric dipole moment from microwave spectroscopy [7], provides a quantitative foundation for computational studies, ensuring that modeling and experimental results are built upon a well-defined molecular entity.

Technical Documentation Hub

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